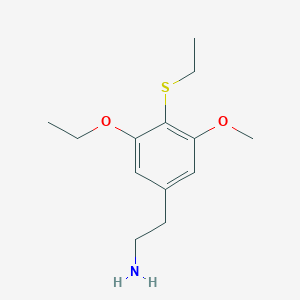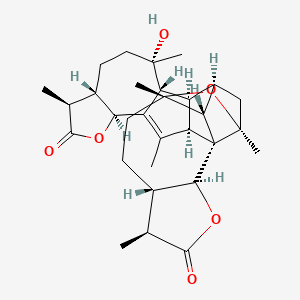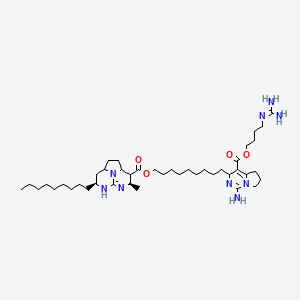
426P9Hsr8I
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is characterized by its complex molecular structure, which includes aromatic rings and various functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 426P9HSR8I involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Key steps in the synthesis may include:
Formation of Aromatic Rings: The initial step often involves the formation of aromatic rings through cyclization reactions.
Functional Group Addition: Various functional groups, such as hydroxyl and methoxy groups, are added to the aromatic rings using reagents like methanol and sodium hydroxide.
Final Assembly: The final step involves the assembly of the intermediate compounds into the final structure of this compound, often using catalysts and specific reaction conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves:
Batch Processing: Large quantities of reagents are mixed in reactors, and the reaction conditions are carefully controlled to optimize yield.
Purification: The crude product is purified using techniques such as crystallization, distillation, and chromatography to remove impurities and obtain the final product in high purity.
Quality Control: Rigorous quality control measures are implemented to ensure that the final product meets the required specifications.
化学反応の分析
Types of Reactions
426P9HSR8I undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
426P9HSR8I has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and disease treatment.
Industry: Utilized in the production of specialty chemicals and materials.
特性
| 2249696-72-6 | |
分子式 |
C23H22O4 |
分子量 |
362.4 g/mol |
IUPAC名 |
(3S)-2,2-dimethyl-3-[(E)-3-phenylprop-2-enoxy]-3,4-dihydropyrano[3,2-g]chromen-8-one |
InChI |
InChI=1S/C23H22O4/c1-23(2)21(25-12-6-9-16-7-4-3-5-8-16)14-18-13-17-10-11-22(24)26-19(17)15-20(18)27-23/h3-11,13,15,21H,12,14H2,1-2H3/b9-6+/t21-/m0/s1 |
InChIキー |
KTTIANPTCWGYCN-JLXBBBJOSA-N |
異性体SMILES |
CC1([C@H](CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)OC/C=C/C4=CC=CC=C4)C |
正規SMILES |
CC1(C(CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)OCC=CC4=CC=CC=C4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




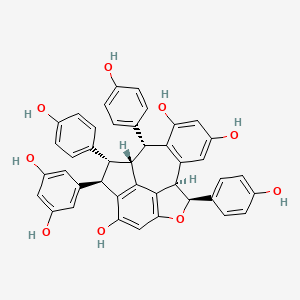
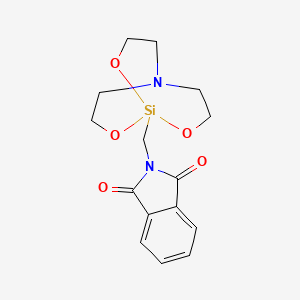
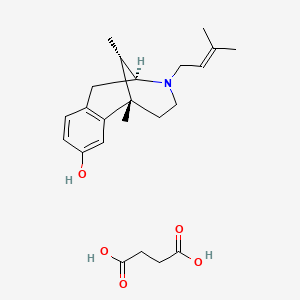
![N-[4-[(4R,5R)-7-chloro-4,5-dihydroxy-2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl]-3-methylphenyl]-2-methylbenzamide](/img/structure/B12778145.png)

